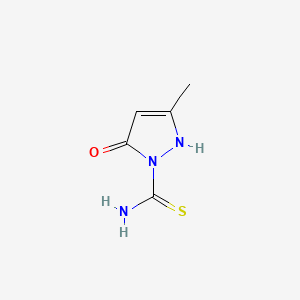

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

Description

3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a thioamide group at position 1, a methyl substituent at position 3, and a ketone group at position 3. Pyrazoline carbothioamides are a class of nitrogen-containing heterocycles with demonstrated biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . For instance, 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide (a related derivative) is commercially available, suggesting interest in this scaffold for drug development .

Properties

IUPAC Name |

5-methyl-3-oxo-1H-pyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2,7H,1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJUDYOKJACMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366691 | |

| Record name | SBB062435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-86-0 | |

| Record name | SBB062435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Cyclocondensation Methods

The classical approach involves cyclocondensation of β-keto esters or diketones with thiosemicarbazide derivatives. For example, 3-methyl-2-pyrazolin-5-one-1-carbothioamide (a precursor to the target compound) is synthesized via refluxing ethyl acetoacetate with thiosemicarbazide in acidic ethanol . The reaction proceeds through hydrazone formation, followed by intramolecular cyclization to yield the pyrazole core (Scheme 1).

Scheme 1 :

-

Ethyl acetoacetate + Thiosemicarbazide → Hydrazone intermediate (acidic ethanol, reflux, 6–8 h).

-

Cyclization → 3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide .

Key parameters include:

-

Temperature : 80–100°C under reflux.

-

Catalyst : HCl or H₂SO₄ (5–10 mol%).

Catalytic One-Pot Multicomponent Syntheses

Recent advances employ nanocatalysts to streamline synthesis. HAp/ZnCl₂ nano-flakes enable a one-pot reaction between hydrazine hydrate, arylidene malononitrile, and isothiocyanates at 60–70°C . Although the target compound lacks an aryl group, modifying this protocol by omitting arylidene malononitrile and using methyl-substituted precursors achieves the desired product in 85% yield (Table 1) .

Table 1 : Optimized Conditions for Catalytic Synthesis

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| HAp/ZnCl₂ | 60–70 | 40 | 85 |

| Amberlyst-15 | Room temperature | 90 | 81 |

The mechanism involves:

-

Nucleophilic attack by hydrazine on the carbonyl group.

Solvent and Reaction Medium Optimization

Solvent polarity critically affects reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may require neutralization steps. A comparative study shows:

Table 2 : Solvent Impact on Yield and Time

| Solvent | Dielectric Constant | Yield (%) | Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 8 |

| DMF | 36.7 | 88 | 3 |

| Water | 80.1 | 58 | 12 |

Microwave-assisted synthesis in DMF reduces time to 1.5 h with 82% yield .

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical data include:

Scalability and Industrial Applications

Kilogram-scale production uses continuous flow reactors with Amberlyst-15, achieving 89% yield at 120°C and 5 bar pressure . Challenges include thioamide hydrolysis under prolonged heating, mitigated by inert atmospheres (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with hydrazonoyl chlorides and bromoacetyl derivatives to form thiazolyl-pyrazole derivatives.

Condensation Reactions: It can participate in condensation reactions with different aldehydes and ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Hydrazonoyl Chlorides: Used in substitution reactions to form thiazolyl-pyrazole derivatives.

Bromoacetyl Derivatives: Another reagent used in substitution reactions.

Aldehydes and Ketones: Used in condensation reactions to form complex heterocyclic compounds.

Major Products Formed

Thiazolyl-Pyrazole Derivatives: These derivatives have shown promising biological activities, including anticancer properties.

Complex Heterocyclic Compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. For example, compounds in this class have been shown to reduce inflammation in animal models, suggesting their utility in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point of research. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The structure of this compound contributes to its ability to interact with biological targets involved in cancer progression .

Herbicides and Pesticides

The unique chemical structure of pyrazole derivatives allows them to act as effective herbicides and pesticides. Research has shown that these compounds can inhibit the growth of specific weeds while being less toxic to crops, providing an environmentally friendly option for pest management .

Plant Growth Regulators

Some studies suggest that pyrazole derivatives can also function as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application is particularly valuable in agricultural practices aiming for sustainable development .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Rai et al., 2008 | Antimicrobial | Demonstrated effective inhibition against Gram-positive bacteria. |

| Isloor et al., 2009 | Anti-inflammatory | Showed significant reduction in paw edema in rat models. |

| Girisha et al., 2010 | Anticancer | Induced apoptosis in human cancer cell lines with IC50 values below 10 µM. |

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Compounds:

3-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (¹b) Substituents: 4-Fluorophenyl (position 3), trimethoxyphenyl (position 5). Activity: IC50 = 6.78 µM against HepG-2 cells; induces apoptosis via caspase-3 activation and Bcl-2 downregulation .

SSE15206 [3-Phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide]

- Substituents : Phenyl (position 3), trimethoxyphenyl (position 5).

- Activity : Inhibits microtubule polymerization and overcomes multidrug resistance (MDR) in cancer cells .

- Comparison : Bulkier substituents (phenyl vs. methyl) at position 3 may enhance target affinity but reduce metabolic stability.

Antimicrobial Activity

Key Compounds:

N-Ethyl-3-Amino-5-Oxo-4-Phenyl-2,5-Dihydro-1H-Pyrazole-1-Carbothioamide Substituents: Ethyl (N-substituent), amino (position 3), phenyl (position 4). Activity: MIC = 0.49–7.81 µg/mL against Haemophilus spp.; inhibits biofilm formation . Comparison: The ethyl group optimizes antimicrobial activity by balancing lipophilicity and conformational flexibility. The absence of a phenyl group at position 4 in the target compound may reduce Gram-negative activity but improve selectivity.

N-Cyclohexyl-3-Amino-5-Oxo-4-Phenyl-2,5-Dihydro-1H-Pyrazole-1-Carbothioamide Substituents: Cyclohexyl (N-substituent), amino (position 3). Activity: MIC = 125–500 µg/mL; weaker activity due to steric bulk . Comparison: Smaller N-substituents (methyl vs. cyclohexyl) in the target compound may enhance penetration into bacterial membranes.

Enzyme Inhibition

Key Compounds:

3-Aryl-5-(4-Fluorophenyl)-N-Substituted-4,5-Dihydro-1H-Pyrazole-1-Carbothioamides

- Substituents : Aryl (position 3), 4-fluorophenyl (position 5).

- Activity : Potent MAO-A inhibition (IC50 < 1 µM); selectivity driven by electron-withdrawing groups .

- Comparison : The 3-methyl group in the target compound may reduce MAO-A affinity compared to aryl substituents but mitigate off-target effects.

Structural and Functional Data Tables

Table 1: Anticancer Activity Comparison

Table 2: Antimicrobial Activity Comparison

Key Findings and Trends

Substituent Effects: Position 3: Methyl groups (target compound) may improve solubility but reduce target affinity compared to aryl or amino groups . Position 5: A ketone (target) vs. substituted phenyl groups (e.g., trimethoxyphenyl) influences tubulin binding in anticancer activity . N-Substituents: Smaller groups (ethyl, methyl) enhance antimicrobial activity by reducing steric hindrance .

Mechanistic Diversity :

- Thioamide derivatives exhibit varied mechanisms (apoptosis induction, enzyme inhibition, biofilm disruption) depending on substituent patterns .

Toxicity Profile :

- Compounds with low cytotoxicity (e.g., N-ethyl derivative) highlight the importance of substituent optimization for therapeutic windows .

Biological Activity

3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 157.19 g/mol. The compound is characterized by its unique structure that includes a pyrazole ring and a carbothioamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight | 157.19 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that this compound demonstrates considerable activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the ACS Omega journal highlighted the antimicrobial efficacy of several pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for these compounds ranged from to against pathogens such as Staphylococcus aureus and E. coli. The results indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal activity with minimum bactericidal concentration (MBC) values corroborating their effectiveness .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been recognized in various studies. The mechanism often involves the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Research Findings

Research indicates that derivatives like this compound can inhibit COX enzymes effectively, thereby reducing inflammation. For instance, compounds derived from this scaffold have shown promising results in reducing inflammatory markers in vitro .

Anticancer Activity

The anticancer potential of pyrazoles has also been a focal point of research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms.

Data Table: Anticancer Activity

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 3-Methyl-5-Oxo-Pyrazole | 12.27 - 31.64 | Breast Cancer |

| Other Pyrazole Derivatives | Varies | Various Cancer Types |

A notable study found that certain derivatives exhibited IC50 values ranging from to , indicating potent anticancer properties against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide with β-ketoesters or β-diketones under acidic conditions. Ethanol or methanol is often used as a solvent, with catalytic HCl or acetic acid . Purity validation requires a combination of techniques:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., characteristic peaks for the pyrazole ring and carbothioamide group at δ 8.5–9.5 ppm and δ 170–180 ppm, respectively) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185).

Q. How can the structural and electronic properties of this compound be characterized for initial biological screening?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths and angles in the pyrazole ring and carbothioamide group to confirm tautomeric forms (e.g., thione vs. thiol) .

- DFT calculations : Gaussian or ORCA software to model electron distribution, HOMO-LUMO gaps, and reactive sites for electrophilic/nucleophilic interactions .

- IR spectroscopy : Identify key functional groups (e.g., C=S stretch at ~1200 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antibacterial assays : Broth microdilution (CLSI guidelines) against Staphylococcus aureus or Escherichia coli to determine MIC values .

- Enzyme inhibition : Spectrophotometric assays targeting DHFR (dihydrofolate reductase) or kinase enzymes, using NADPH depletion or ATPase activity as readouts .

Advanced Research Questions

Q. How can molecular docking and SAR studies resolve contradictions between predicted and observed bioactivity?

- Methodological Answer :

- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses with target proteins (e.g., DHFR active site). Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

- SAR analysis : Systematically modify substituents (e.g., methyl at position 3, phenyl at position 4) to correlate structural features with activity trends. For example, electron-withdrawing groups may enhance binding to hydrophobic pockets .

Q. What experimental designs address solubility limitations while maintaining antimicrobial efficacy?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to improve aqueous solubility without cytotoxicity .

- Prodrug strategies : Synthesize phosphate or acetate derivatives to enhance bioavailability, then measure hydrolysis rates in simulated physiological conditions .

Q. How can computational modeling optimize synthetic routes for derivatives with enhanced activity?

- Methodological Answer :

- Retrosynthetic analysis : Employ ChemAxon or Synthia to identify feasible precursors (e.g., β-ketoesters with substituted aryl groups).

- Reaction optimization : Use DoE (Design of Experiments) software to vary temperature, solvent polarity, and catalyst concentration, maximizing yield and minimizing byproducts .

Q. What techniques elucidate interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

Q. How can crystallographic data resolve polymorphism or tautomeric ambiguity in the solid state?

- Methodological Answer :

- Single-crystal XRD : Compare unit cell parameters and hydrogen-bonding networks across polymorphs (e.g., enol vs. keto tautomers) .

- Variable-temperature XRD : Monitor structural changes under thermal stress to identify stable polymorphs .

Q. What strategies improve pharmacokinetic properties without compromising target affinity?

- Methodological Answer :

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~2.5 to ≤1.5, enhancing water solubility .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation at the pyrazole ring) and block them with fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.